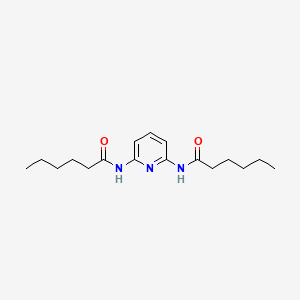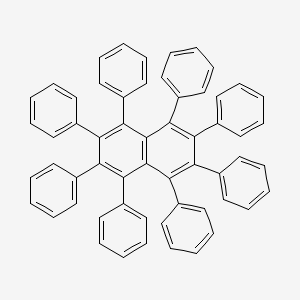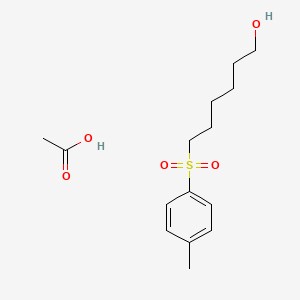
N,N'-(Pyridine-2,6-diyl)dihexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Pyridine-2,6-diyl)dihexanamide is a chemical compound that features a pyridine ring substituted at the 2 and 6 positions with hexanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Pyridine-2,6-diyl)dihexanamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-(Pyridine-2,6-diyl)dihexanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Pyridine-2,6-diyl)dihexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amide groups to amines.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N,N’-(Pyridine-2,6-diyl)dihexanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-(Pyridine-2,6-diyl)dihexanamide involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s structure enables it to participate in multiple pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Pyridine-2,6-diyl)diacetamide: Similar structure but with acetamide groups instead of hexanamide groups.
N,N’-(Pyridine-2,6-diyl)bis(thiourea): Contains thiourea groups instead of hexanamide groups.
Uniqueness
N,N’-(Pyridine-2,6-diyl)dihexanamide is unique due to its longer alkyl chain (hexanamide) compared to similar compounds like N,N’-(Pyridine-2,6-diyl)diacetamide. This longer chain can influence the compound’s solubility, hydrophobicity, and overall interaction with biological targets, making it suitable for specific applications where longer alkyl chains are advantageous .
Properties
CAS No. |
160413-35-4 |
|---|---|
Molecular Formula |
C17H27N3O2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[6-(hexanoylamino)pyridin-2-yl]hexanamide |
InChI |
InChI=1S/C17H27N3O2/c1-3-5-7-12-16(21)19-14-10-9-11-15(18-14)20-17(22)13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3,(H2,18,19,20,21,22) |
InChI Key |
KZLZXLOUYLCQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)

![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)

![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)


![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)


